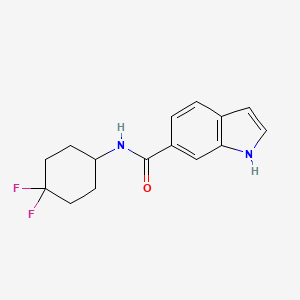

N-(4,4-difluorocyclohexyl)-1H-indole-6-carboxamide

Description

Properties

IUPAC Name |

N-(4,4-difluorocyclohexyl)-1H-indole-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F2N2O/c16-15(17)6-3-12(4-7-15)19-14(20)11-2-1-10-5-8-18-13(10)9-11/h1-2,5,8-9,12,18H,3-4,6-7H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCQLZQSLBQESDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C2=CC3=C(C=C2)C=CN3)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,4-difluorocyclohexyl)-1H-indole-6-carboxamide typically involves the reaction of 4,4-difluorocyclohexylamine with 1H-indole-6-carboxylic acid. The reaction is carried out under controlled conditions, often using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: N-(4,4-difluorocyclohexyl)-1H-indole-6-carboxamide can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized under specific conditions to form corresponding oxides.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Substitution: The difluorocyclohexyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole oxides, while reduction can produce various reduced derivatives of the compound .

Scientific Research Applications

N-(4,4-difluorocyclohexyl)-1H-indole-6-carboxamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism by which N-(4,4-difluorocyclohexyl)-1H-indole-6-carboxamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Key Research Findings and Implications

- Fluorine Effects: The 4,4-difluoro substitution on cyclohexyl reduces metabolic oxidation compared to non-fluorinated analogs, as seen in and .

- Positional Isomerism : Indole-6-carboxamides may exhibit distinct binding modes compared to indole-2-carboxamides due to altered spatial orientation.

- Scaffold Flexibility: The 4,4-difluorocyclohexyl group is adaptable across heterocycles (indole, pyrimidine, quinoline), suggesting broad utility in drug design.

Biological Activity

N-(4,4-difluorocyclohexyl)-1H-indole-6-carboxamide is a synthetic compound that has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-(4,4-difluorocyclohexyl)-1H-indole-6-carboxamide is characterized by the presence of a difluorocyclohexyl group attached to an indole ring, which is known for its diverse biological properties. The compound's structure allows it to interact with various biological targets, making it a candidate for further investigation.

The primary mechanism of action for N-(4,4-difluorocyclohexyl)-1H-indole-6-carboxamide involves its role as a positive allosteric modulator of small-conductance calcium-activated potassium channels (SK channels). By binding to these channels, the compound can influence neuronal firing rates within the olivo-cerebellar network, potentially leading to therapeutic effects in neurological disorders.

Biological Activity and Therapeutic Potential

Research indicates that N-(4,4-difluorocyclohexyl)-1H-indole-6-carboxamide exhibits several biological activities:

- Neuroprotective Effects : The modulation of SK channels suggests potential applications in neuroprotection and the treatment of conditions such as epilepsy and anxiety disorders.

- Anti-inflammatory Properties : Preliminary studies indicate that the compound may possess anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

- Anticancer Activity : There is ongoing research exploring the compound's potential as an anticancer agent. Its ability to modulate cellular pathways may contribute to inhibiting tumor growth and enhancing the efficacy of existing cancer therapies .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Neuroprotection | Modulation of neuronal firing | |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |

| Anticancer | Inhibition of tumor cell proliferation |

Case Study: Neuroprotective Effects

A study investigating the neuroprotective effects of N-(4,4-difluorocyclohexyl)-1H-indole-6-carboxamide demonstrated that treatment with this compound resulted in a significant reduction in neuronal death in vitro. The mechanism was attributed to the modulation of SK channels, which led to decreased excitotoxicity in neuronal cultures exposed to high levels of glutamate.

Case Study: Anticancer Activity

In a separate study focused on cancer therapy, N-(4,4-difluorocyclohexyl)-1H-indole-6-carboxamide was evaluated for its ability to inhibit the proliferation of various cancer cell lines. Results showed that at concentrations as low as 0.5 µM, the compound effectively reduced cell viability by inducing apoptosis through activation of caspase pathways .

Q & A

Q. What are the critical parameters to optimize in the synthesis of N-(4,4-difluorocyclohexyl)-1H-indole-6-carboxamide?

- Methodological Answer: Synthesis optimization requires precise control of reaction temperature (60–80°C), reaction time (12–24 hours), and solvent selection (e.g., dichloromethane or DMF). For example, coupling reactions involving 4,4-difluorocyclohexylamine derivatives often require anhydrous conditions and catalytic agents to improve yield. Temperature gradients and solvent polarity adjustments can mitigate side reactions, such as incomplete amide bond formation or fluorinated group degradation .

Q. Which spectroscopic and chromatographic methods are recommended for structural characterization?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the indole core and difluorocyclohexyl substituents. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and purity, as demonstrated in analogs with <2 ppm mass accuracy . Reverse-phase HPLC with UV detection (λ = 254 nm) is recommended for purity assessment, using acetonitrile/water gradients to resolve polar impurities .

Q. How should researchers design in vitro assays to evaluate this compound’s biological activity?

- Methodological Answer: Use ATPase activity assays (e.g., P-glycoprotein inhibition) to assess target engagement, as the 4,4-difluorocyclohexyl group is known to modulate ATP-dependent efflux pumps. Dose-response curves (1 nM–10 µM) in cell lines expressing target proteins (e.g., HEK293T transfected with P-gp) are advised. Include controls with structurally similar analogs lacking the difluorocyclohexyl group to isolate its contribution .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights justify retaining the 4,4-difluorocyclohexyl group in analogs?

- Methodological Answer: SAR studies indicate that axial/equatorial fluorine positioning on the cyclohexyl ring is critical for binding entropy and steric complementarity. For instance, replacing 4,4-difluorocyclohexyl with non-fluorinated cyclohexyl or monocyclic groups reduces ATPase inhibitory activity by >50%, as shown in P-gp inhibition assays . Computational docking (e.g., Surflex-Dock) can model fluorine’s electrostatic interactions with hydrophobic pockets in target proteins .

Q. How can researchers resolve contradictions in biological activity data across different assay platforms?

- Methodological Answer: Discrepancies may arise from assay-specific parameters (e.g., ATP concentration in ATPase assays). Standardize protocols using reference inhibitors (e.g., verapamil for P-gp) and cross-validate with orthogonal methods like fluorescence polarization or surface plasmon resonance (SPR). For example, SPR can quantify binding kinetics (ka/kd) to isolate false positives from aggregation artifacts .

Q. What strategies validate the compound’s mechanism of action in modulating the JAK-STAT pathway?

- Methodological Answer: Use phospho-STAT1/3 ELISA in cytokine-stimulated cells (e.g., IL-6-treated HepG2) to measure pathway inhibition. Combine with RNA-seq to identify downstream gene expression changes. Preclinical models (e.g., transgenic mice with JAK2 mutations) can confirm in vivo efficacy, while CRISPR-mediated knockout of JAK isoforms isolates target specificity .

Data Analysis and Experimental Design

Q. How should researchers design stability studies for this compound under physiological conditions?

- Methodological Answer: Conduct accelerated stability testing in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via LC-MS and quantify metabolites (e.g., hydrolyzed carboxamide). For light sensitivity, expose samples to UV-Vis light (300–400 nm) and track photodegradation products .

Q. What computational tools are recommended for predicting off-target interactions?

- Methodological Answer: Use molecular dynamics (MD) simulations (AMBER or GROMACS) to assess binding promiscuity. Pharmacophore modeling (e.g., Schrödinger Phase) identifies overlapping features with known kinase inhibitors. Validate predictions with kinase profiling panels (e.g., Eurofins KinaseProfiler) covering >400 kinases to minimize off-target risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.